

AMG 133 (Maridebart Cafraglutide): A Technical Guide to Target Validation in Metabolic Disease

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Compound of Interest

Compound Name: MHP 133

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Executive Summary

AMG 133, also known as maridebart cafraglutide, is an investigational, first-in-class bispecific molecule engineered as a potential treatment for obesity and related metabolic disorders.^[1] It employs a novel mechanism of action by simultaneously antagonizing the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonizing the glucagon-like peptide-1 receptor (GLP-1R).^[2] This dual-action approach is designed to leverage the established benefits of GLP-1R agonism on weight loss and glycemic control while exploring the synergistic or additive effects of GIPR inhibition.^[3] Preclinical and clinical data to date suggest that this combination results in significant, dose-dependent weight loss with an acceptable safety and tolerability profile.^{[4][5]} This technical guide provides an in-depth overview of the target validation for AMG 133, summarizing key experimental data and methodologies.

Rationale for Dual Target Engagement

The development of AMG 133 is rooted in preclinical and human genetic data suggesting that inhibiting GIPR could be a viable strategy for weight loss, particularly when combined with GLP-1R agonism.^{[2][6]} While GLP-1R agonists are established therapies for type 2 diabetes and obesity, the role of GIP in metabolic regulation is more complex. Interestingly, both GIPR agonism and antagonism, when paired with GLP-1R agonism, have shown promise in promoting weight loss, a phenomenon sometimes referred to as the "GIP paradox".^{[3][7]} Amgen's strategy with AMG 133 is to explore the antagonistic approach to GIPR signaling.^[1]

The molecule itself is an antibody-peptide conjugate, consisting of a fully human monoclonal anti-human GIPR antagonist antibody linked to two GLP-1 analogue agonist peptides.[\[5\]](#)[\[8\]](#) This structure allows for a long half-life, enabling less frequent dosing intervals, such as once-monthly subcutaneous administration.[\[9\]](#)[\[10\]](#)

Preclinical Target Validation

In Vitro Cellular Assays

AMG 133's dual activity was confirmed in cell-based systems. The molecule demonstrated antagonist activity against human, cynomolgus monkey, and rat GIPR.[\[4\]](#) Conversely, it showed agonist activity at the GLP-1 receptor.[\[11\]](#)

Animal Models

Rodent Models: In studies with diet-induced obese (DIO) mice, a murine surrogate of AMG 133 led to reduced food intake, lower blood glucose levels, and significant weight loss.[\[4\]](#)[\[9\]](#) These effects were accompanied by dose-dependent improvements in blood glucose, plasma insulin, and lipid levels.[\[4\]](#)

Non-Human Primate Models: In obese cynomolgus monkeys, treatment with AMG 133 resulted in a reduction in body weight and total energy intake.[\[4\]](#) Additionally, improvements in metabolic parameters were observed, including decreased fasting triglycerides, insulin, and cholesterol after a six-week treatment period.[\[4\]](#)

Clinical Target Validation

Phase 1 Clinical Trial (NCT04478708)

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 133 in participants with obesity but without diabetes.[\[5\]](#)[\[6\]](#)

Methodology:

- **Participants:** Individuals with a Body Mass Index (BMI) between 30.0 kg/m² and 40.0 kg/m² without other medical conditions.[\[6\]](#)

- Design: Participants were randomized (3:1) to receive subcutaneous AMG 133 or placebo.[6] The study included six SAD cohorts (n=49) and three MAD cohorts (n=26).[6]
- Dosing:
 - SAD cohorts received a single dose ranging from 21 mg to 840 mg.[9]
 - MAD cohorts received doses of 140 mg, 280 mg, or 420 mg every four weeks for three months.[6][9]

Key Findings:

- Weight Loss: AMG 133 demonstrated a dose-dependent reduction in mean body weight, BMI, and waist circumference from baseline.[4] In the MAD cohorts, the mean percent change in body weight by day 85 ranged from -7.2% at the 140mg dose to -14.5% at the 420mg dose.[6] Notably, a significant portion of the weight loss was maintained beyond the treatment period.[5][6]
- Safety and Tolerability: The most common treatment-emergent adverse events were mild and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally resolved within 48 hours.[4][6] No severe or serious adverse events were reported, and there were no significant differences in clinical safety laboratory parameters or echocardiogram parameters between the treatment groups.[4]
- Pharmacokinetics: AMG 133 exhibited a long mean half-life of 14 to 16 days for the intact molecule and 21 to 24 days for the total molecule, supporting the potential for monthly or less frequent dosing.[4]

Phase 2 Clinical Trial (NCT05669599)

Preliminary data from the 52-week, double-blind, dose-ranging Phase 2 study in individuals with obesity or overweight, with and without type 2 diabetes, have shown promising results.

Key Findings (as of November 2024):

- Weight Loss:

- In participants without type 2 diabetes, MariTide (AMG 133) demonstrated up to approximately 20% average weight loss at 52 weeks, with no plateau observed, suggesting potential for further weight reduction.[\[12\]](#)
- In participants with type 2 diabetes, who typically experience less weight loss with GLP-1 therapies, there was up to approximately 17% average weight loss at 52 weeks, also without a plateau.[\[12\]](#)
- Glycemic Control: In participants with type 2 diabetes, average HbA1c was lowered by up to 2.2 percentage points at 52 weeks.[\[12\]](#)
- Cardiometabolic Parameters: Robust and clinically meaningful improvements were seen across various cardiometabolic markers, including blood pressure, triglycerides, and high-sensitivity C-reactive protein (hs-CRP).[\[12\]](#)
- Safety: The safety profile was consistent with previous findings, with the most common adverse events being gastrointestinal-related (nausea, vomiting, constipation), which were predominantly mild, transient, and associated with the initial dose.[\[12\]](#)

Data Summary

Table 1: Phase 1 MAD Cohort - Mean Percent Change in Body Weight at Day 85

Dose (subcutaneous, every 4 weeks)	Mean Percent Change in Body Weight
140 mg	-7.2%
420 mg	-14.5%

Data sourced from Amgen's Phase 1 clinical trial announcement.[\[6\]](#)

Table 2: Preliminary Phase 2 - Average Weight Loss at 52 Weeks

Population	Average Weight Loss
Obesity or Overweight (without Type 2 Diabetes)	Up to ~20%
Obesity or Overweight (with Type 2 Diabetes)	Up to ~17%

Data sourced from Amgen's Phase 2 clinical trial announcement.[\[12\]](#)

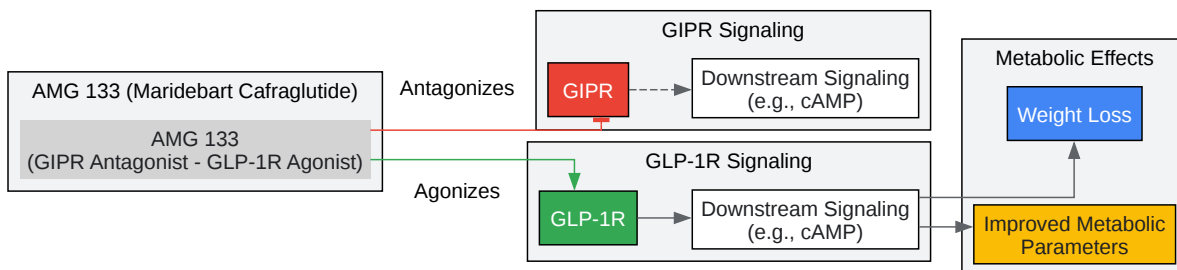
Table 3: Pharmacokinetic Parameters of AMG 133

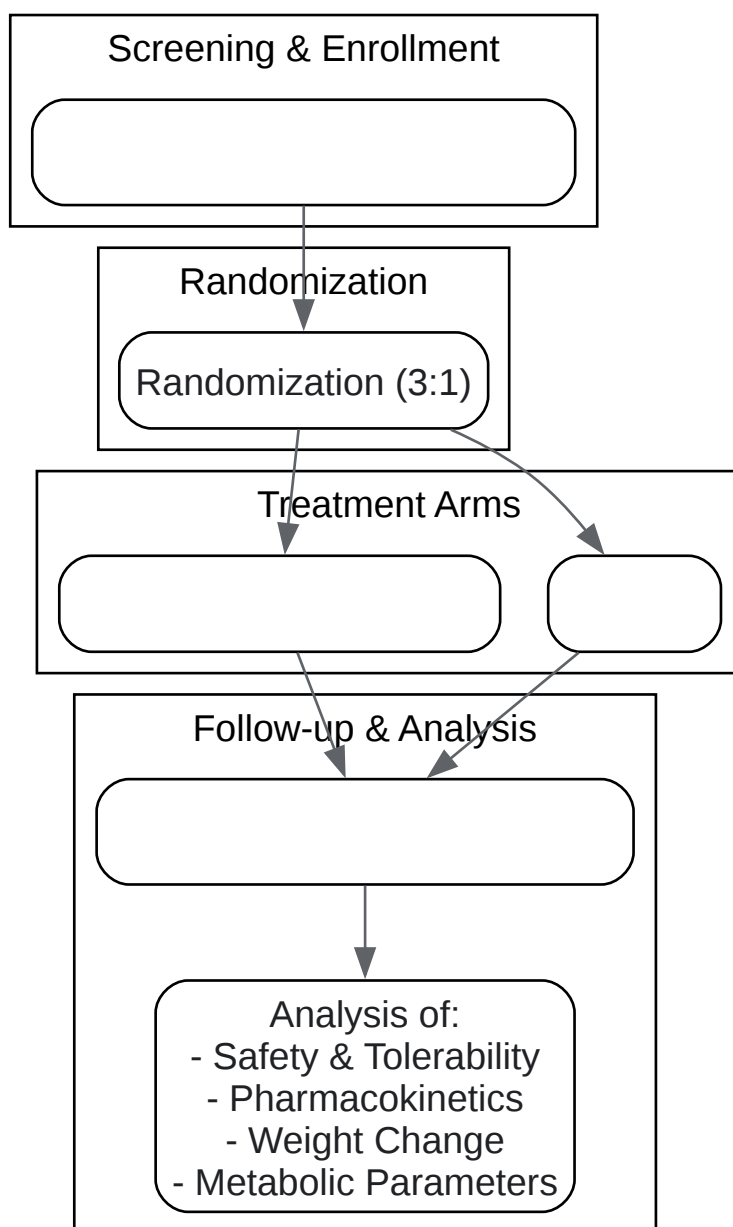
Parameter	Value
Mean Half-life (intact AMG 133)	14 to 16 days
Mean Half-life (total AMG 133)	21 to 24 days
Time to Maximum Plasma Concentration (SAD cohort)	4 to 7 days post-dose
Time to Maximum Plasma Concentration (MAD cohort)	4 to 6 days post-dose

Data sourced from a publication in Nature Metabolism.[\[4\]](#)

Visualizations

Signaling Pathway





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